![molecular formula C18H22FN3O B2638745 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea CAS No. 1207017-76-2](/img/structure/B2638745.png)
1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications, including in the pharmaceutical industry .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, depending on the specific groups attached to the urea core . They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” would depend on its specific structure. Urea derivatives can have a wide range of properties, including varying solubilities, melting points, and reactivities .Scientific Research Applications
Optoelectronic Materials
BN-benzo[b]fluoranthenes are synthesized through straightforward N-directed borylative cyclization. Their photophysical properties have been extensively studied, revealing significant electronic modifications compared to their carbonaceous analogues . These modifications make them promising candidates for optoelectronic applications, such as organic light-emitting diodes (OLEDs). Notably, BN-benzo[b]fluoranthenes with amino groups exhibit blue emission, which is red-shifted compared to other title compounds. The installation of amino groups leads to the origin of emission behavior from the local excited-state (LE) to the charge-transfer state (CT) transition.
Biomass-Derived Chemicals
While not directly related to BN-benzo[b]fluoranthenes, it’s essential to consider the broader context. Furfural, a biomass-derived chemical, is a precursor for various valuable compounds. Researchers have explored methods for converting furfural into 1,4-pentanediols (1,4-PeDs) using catalysts like Amberlyst-15 . Although BN-benzo[b]fluoranthenes are not directly involved in this process, understanding furfural transformations contributes to the overall field of sustainable chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” would depend on its specific properties and potential applications. Urea derivatives are a broad and active area of research, with potential applications in fields such as medicine, agriculture, and materials science .
properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZATIFKKIFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.